2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate
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Overview
Description
2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two benzoyloxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate typically involves the esterification of appropriate precursors. One common method is the reaction of 2-benzoyloxyethyl vinyl ether with a triazole derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional groups.
Mechanism of Action
The mechanism of action of 2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester groups may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar fragrance properties.
Methyl acetate: Another ester used in fragrances and flavoring agents.
Indole derivatives: Compounds with a similar aromatic structure and potential biological activities.
Uniqueness
2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate is unique due to its combination of a triazole ring and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(15-7-3-1-4-8-15)26-13-11-17-21-18(23-22-17)12-14-27-20(25)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHBMECHEXBNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=NC(=NN2)CCOC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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